2,5-Dimethylpyrimidine
Overview
Description
2,5-Dimethylpyrimidine is a pyrimidine derivative with the molecular formula C6H8N2 . It belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring .
Molecular Structure Analysis
The molecular weight of 2,5-Dimethylpyrimidine is 108.1411 . The IUPAC Standard InChI is InChI=1S/C6H8N2/c1-5-3-7-6(2)8-4-5/h3-4H,1-2H3 .
Chemical Reactions Analysis
While specific chemical reactions involving 2,5-Dimethylpyrimidine were not found, pyrimidine derivatives are known to participate in various reactions. For instance, transition metal (II) complexes containing Schiff bases derived from aldehydes and amines have been in intense focus for their intense biological activities .
Physical And Chemical Properties Analysis
The melting point of 2,5-Dimethylpyrimidine is reported to be between 151-153 °C . More detailed physical and chemical properties were not found in the search results.
Scientific Research Applications
Synthesis and DNA Cleavage Activity
2,5-Dimethylpyrimidine has been utilized in the synthesis of complex compounds like 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid. This compound was synthesized through diazotization and coupling processes and was studied for its DNA cleavage activity. However, no significant disruptive effect on DNA structure was observed (Atay et al., 2018).
Crystallography and Molecular Recognition
In crystallography, 2,5-Dimethylpyrimidine derivatives have been observed to exhibit complex behaviors such as tautomerism, twinning, and disorder. The crystallization of these derivatives can lead to various salt forms with different tautomeric forms of the cation. This study is crucial for understanding the targeted drug action of pharmaceuticals containing 2,5-Dimethylpyrimidine due to its role in molecular recognition processes involving hydrogen bonding (Rajam et al., 2017).
Self-Association in Aqueous Solutions
The self-association of 2,5-Dimethylpyrimidine in aqueous solutions was explored using UV spectroscopy. This study provided insights into the interactions of pyrimidine derivatives at different pH levels and their effects on the molecular structure and behavior (Peral & Gallego, 1995).
Antitumor Activity
Research has also been conducted on 2,5-Dimethylpyrimidine derivatives for their potential antitumor activities. One study focused on the synthesis of a compound with a 2,5-Dimethylpyrimidine structure and its effectiveness against certain types of cancer (Grivsky et al., 1980).
Iodination and Functionalization
The iodination of 4-amino-2,6-dimethylpyrimidine, a related compound, has been studied for its potential in regiospecific functionalization. This process can lead to a variety of side chain-substituted pyrimidines, highlighting the chemical versatility of 2,5-Dimethylpyrimidine derivatives (Niclas et al., 1987).
Beer Chemistry
In the field of food chemistry, a novel methylglyoxal-arginine modification involving a 2,5-Dimethylpyrimidine derivative was identified in beer. This discovery contributes to the understanding of the chemical composition of beer and its relation to flavor and color (Glomb et al., 2001).
Antibacterial and Antifungal Activities
2,5-Dimethylpyrimidine derivatives have shown significant antibacterial and antifungal activities. These compounds were tested against various microorganisms, indicating their potential as antimicrobial agents (Khan et al., 2015).
Safety And Hazards
2,5-Dimethylpyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation .
Relevant Papers
Several papers were found that discuss pyrimidine derivatives and their properties . These papers could provide further insights into the properties and potential applications of 2,5-Dimethylpyrimidine.
properties
IUPAC Name |
2,5-dimethylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2/c1-5-3-7-6(2)8-4-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHOOLJLEYYXKTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336730 | |
Record name | 2,5-Dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethylpyrimidine | |
CAS RN |
22868-76-4 | |
Record name | 2,5-Dimethylpyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022868764 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,5-Dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00336730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-DIMETHYLPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DC4KY9E45 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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